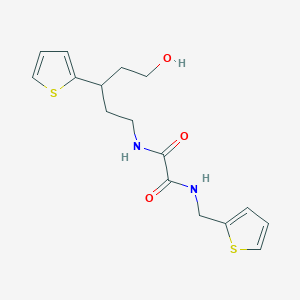

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide: is a synthetic organic compound that features a unique structure incorporating thiophene rings and an oxalamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of the intermediate 5-hydroxy-3-(thiophen-2-yl)pentylamine. This can be achieved through the reaction of 5-hydroxy-3-(thiophen-2-yl)pentanal with an appropriate amine under reductive amination conditions.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products:

Oxidation: Formation of 5-oxo-3-(thiophen-2-yl)pentyl derivatives.

Reduction: Formation of N1-(5-amino-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)amine.

Substitution: Formation of halogenated or alkylated thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Materials Science: It can be incorporated into polymers to enhance their electronic properties.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Biological Probes: It can be used as a fluorescent probe due to the presence of the thiophene rings, which can exhibit fluorescence.

Industry:

Sensors: The compound can be used in the development of chemical sensors for detecting specific analytes.

Organic Electronics: It can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The thiophene rings may facilitate binding to aromatic residues in proteins, while the oxalamide moiety can form hydrogen bonds with amino acid side chains.

Comparación Con Compuestos Similares

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-9H-xanthene-9-carboxamide

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide

- N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[(thiophen-2-yl)methyl]ethanediamide

Uniqueness: N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both thiophene rings and an oxalamide linkage, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in fields requiring specific molecular interactions, such as drug development and materials science.

Actividad Biológica

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly referred to as THP-oxalate, is a novel compound that has garnered attention for its potential biological activities. This article explores the biological activity of THP-oxalate, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Synthesis

THP-oxalate has a complex chemical structure characterized by the presence of thiophene rings and an oxalamide moiety. The synthesis typically involves the following steps:

- Formation of Intermediate : The initial step includes the reaction of 5-hydroxy-3-(thiophen-2-yl)pentanal with an appropriate amine to produce 5-hydroxy-3-(thiophen-2-yl)pentylamine.

- Oxalamide Formation : This intermediate is then reacted with oxalyl chloride in the presence of a base like triethylamine to form the final oxalamide product.

The precise mechanism of action for THP-oxalate is not fully elucidated; however, it is believed that its biological effects are mediated through interactions with specific molecular targets. The thiophene rings likely enhance binding to aromatic residues in proteins, while the oxalamide moiety can form hydrogen bonds with amino acid side chains, potentially affecting enzyme activity and receptor interactions.

Anti-nociceptive Activity

The anti-nociceptive properties of compounds related to THP-oxalate have been explored through various animal models. In one study, certain thiadiazine derivatives showed significant effects in pain latency tests, indicating their potential as analgesics. Compounds exhibiting these properties were found to interact effectively with μ-opioid receptors, suggesting a similar pathway may be relevant for THP-oxalate .

Anticancer Potential

The anticancer activity of thiophene-containing compounds has been investigated in several contexts. Research indicates that these compounds can modulate signaling pathways involved in cell growth and apoptosis. Although specific studies on THP-oxalate are scarce, its structural features suggest it may influence cancer cell proliferation and survival mechanisms .

Study on Structural Analogues

A comparative study involving structurally similar compounds revealed that modifications in the thiophene ring significantly altered biological activity profiles. For example, variations in substitution patterns led to differences in antimicrobial efficacy and cytotoxicity against cancer cell lines . Such findings underscore the importance of molecular structure in determining biological outcomes.

Pharmacokinetic Studies

Pharmacokinetic profiles for related compounds have been established, indicating favorable absorption and metabolism characteristics. These studies suggest that THP-oxalate could exhibit similar pharmacokinetic properties, making it a candidate for further therapeutic exploration.

Data Summary Table

Propiedades

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c19-8-6-12(14-4-2-10-23-14)5-7-17-15(20)16(21)18-11-13-3-1-9-22-13/h1-4,9-10,12,19H,5-8,11H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTQELXIQGCXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.